3-Bromoindolizine-1-carboxylic acid
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Overview
Description
3-Bromoindolizine-1-carboxylic acid is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their unique structural features and diverse biological activities. The presence of a bromine atom at the 3-position and a carboxylic acid group at the 1-position makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromoindolizine-1-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method includes the reaction of 3-bromo-2-alkynylpyridine with a suitable nucleophile, followed by cyclization to form the indolizine ring. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in solvents like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Bromoindolizine-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea in solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran.
Major Products Formed
The major products formed from these reactions include substituted indolizines, oxo derivatives, and coupled products with various functional groups .
Scientific Research Applications
3-Bromoindolizine-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of 3-Bromoindolizine-1-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in binding to enzymes or receptors, leading to the modulation of their activity. The compound can inhibit or activate specific pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: Similar structure but lacks the bromine atom.
3-Bromoindole: Similar structure but lacks the carboxylic acid group.
Indolizine-1-carboxylic acid: Similar structure but lacks the bromine atom
Uniqueness
3-Bromoindolizine-1-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group. This combination enhances its reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-bromoindolizine-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-8-5-6(9(12)13)7-3-1-2-4-11(7)8/h1-5H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDJETIFAAQLPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2C=C1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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